Regioisomeric Differentiation in Kinase Inhibitor Scaffolds
The regioisomeric position of the amino group relative to the ethoxyethoxy substituent determines the compound's utility in specific kinase inhibitor scaffolds. 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS 1016494-26-0) bears an ortho-amino arrangement that is structurally aligned with the 2-aminopyridine hinge-binding motif widely employed in ATP-competitive kinase inhibitors [1]. In contrast, its 4-amino regioisomer, 2-(2-ethoxyethoxy)pyridin-4-amine (CAS 1249685-76-4), presents a para-substitution pattern that orients the amine group away from the hinge region of kinase active sites, fundamentally altering its binding geometry [2]. Both isomers share identical molecular formula (C₉H₁₄N₂O₂) and computed XLogP3 (0.7) and TPSA (57.4 Ų), yet their regioisomeric relationship yields distinct pharmacophoric vectors that are non-interchangeable in drug design contexts [3].
| Evidence Dimension | Regioisomeric substitution pattern (amino group position) |
|---|---|
| Target Compound Data | Amino at 3-position (ortho to ethoxyethoxy at 2-position); InChIKey: GWJPFAZMRSKHNS-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-(2-ethoxyethoxy)pyridin-4-amine: Amino at 4-position (para to ethoxyethoxy at 2-position); InChIKey: FQZMLNAGTFRLIC-UHFFFAOYSA-N |
| Quantified Difference | Regioisomers with identical molecular formula (C₉H₁₄N₂O₂) and identical computed XLogP3 (0.7) but distinct InChIKey identifiers reflecting non-interchangeable substitution patterns |
| Conditions | Structural analysis via PubChem computed descriptors |
Why This Matters
Procurement of the correct regioisomer is critical because the ortho-amino arrangement in the 3-amine isomer aligns with the 2-aminopyridine hinge-binding motif in kinase inhibitors, whereas the 4-amine isomer presents a fundamentally different pharmacophoric vector incompatible with this binding mode.
- [1] Cui, J. J. et al. Aminopyridine and aminopyrazine compounds as protein kinase inhibitors. Patent US20040044012A1. View Source
- [2] PubChem. Compound Summary for CID 6408111: 2-(2-ethoxyethoxy)pyridin-4-amine. National Center for Biotechnology Information. View Source
- [3] PubChem. Computed Properties Comparison: 2-(2-Ethoxyethoxy)pyridin-3-amine (CID 20112840) vs. 2-(2-Ethoxyethoxy)pyridin-4-amine (CID 6408111). National Center for Biotechnology Information. View Source
